Product packaging for Methyl 2-(2-formylphenyl)benzoate(Cat. No.:CAS No. 16231-67-7)

Methyl 2-(2-formylphenyl)benzoate

Cat. No.: B100641
CAS No.: 16231-67-7
M. Wt: 240.25 g/mol
InChI Key: RGAKSWUMKFLWCI-UHFFFAOYSA-N
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Description

Methyl 2-(2-formylphenyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B100641 Methyl 2-(2-formylphenyl)benzoate CAS No. 16231-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKSWUMKFLWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317301
Record name methyl 2-(2-formylphenyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40317301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16231-67-7
Record name 16231-67-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(2-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 2 2 Formylphenyl Benzoate

Established Synthetic Routes to Methyl 2-(2-formylphenyl)benzoate

The synthesis of this compound can be achieved through both one-step and two-step methodologies, providing flexibility for chemists based on starting material availability and desired efficiency.

One-Step Methodologies

One-step procedures offer a direct and efficient route to the target molecule. A notable one-pot synthesis involves the reaction of methyl 2-formylbenzoate (B1231588) with primary amines and thiols to yield isoindolinone derivatives, where the formation of the title compound is an implicit intermediate step. researchgate.net

Two-Step Methodologies

Two-step syntheses often involve the initial formation of a precursor which is then converted to the final product. A common strategy involves the esterification of 2-carboxybenzaldehyde (B143210). For instance, a mixture of 2-carboxybenzaldehyde and absolute ethanol (B145695), with the addition of concentrated sulfuric acid, is refluxed for several hours to produce ethyl-2-formylbenzoate, a close analog of the methyl ester. researchgate.net

Specific Reaction Conditions and Reagents for Synthesis (e.g., from 2-Carboxybenzaldehyde and Iodomethane)

A well-documented and high-yielding synthesis of this compound starts from 2-carboxybenzaldehyde and iodomethane. chemicalbook.com In a typical procedure, 2-carboxybenzaldehyde is dissolved in acetone, and anhydrous potassium carbonate is added. chemicalbook.com Subsequently, methyl iodide is introduced, and the reaction is heated. chemicalbook.com After an initial heating period, the reaction is stirred at room temperature for an extended time. chemicalbook.com The product is then isolated through filtration and extraction, resulting in a high yield of this compound. chemicalbook.com Another reported method utilizes dimethylformamide as the solvent, where 2-formylbenzoic acid and potassium carbonate are stirred, followed by the dropwise addition of methyl iodide. prepchem.com The reaction proceeds overnight at room temperature, and the product is isolated by extraction and purified by distillation under reduced pressure. prepchem.com

Table 1: Comparison of Synthetic Conditions for this compound from 2-Carboxybenzaldehyde and Iodomethane

ParameterMethod 1Method 2
Solvent AcetoneDimethylformamide (DMF)
Base Potassium CarbonatePotassium Carbonate
Methylating Agent Methyl IodideMethyl Iodide
Temperature 56°C initially, then room temp.Room Temperature
Reaction Time 30 min heating, 72 hrs stirringOvernight
Yield 100%Not explicitly stated
Purification Filtration, ExtractionExtraction, Distillation
Reference chemicalbook.com prepchem.com

Advanced Synthetic Strategies Utilizing this compound

The unique bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it a valuable substrate in advanced synthetic strategies, including multicomponent and cross-coupling reactions.

Multicomponent Reaction (MCR) Applications (e.g., Ugi-type reactions)

Methyl 2-formylbenzoate is a recognized building block in multicomponent reactions (MCRs), such as the Ugi reaction. researchgate.netwikipedia.org The Ugi four-component reaction (U-4CR) typically involves the condensation of an aldehyde or ketone with an amine to form an imine. nih.gov This imine is then protonated by a carboxylic acid, and the resulting activated iminium ion reacts with an isocyanide. nih.gov The versatility of the Ugi reaction allows for the creation of diverse molecular scaffolds. core.ac.ukresearchgate.net

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki and Sonogashira Type Reactions)

While direct examples of Suzuki and Sonogashira reactions on this compound are not extensively detailed in the provided search results, the principles of these powerful palladium-catalyzed cross-coupling reactions are well-established for similar aromatic compounds. nih.govchemicalpapers.com

The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The Sonogashira reaction is another pivotal cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions have made it a widely used tool in the synthesis of complex molecules. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired formation of alkyne dimers. wikipedia.org

The reactivity of the aryl ring in this compound could potentially be exploited in such cross-coupling reactions by first converting one of the functional groups to a suitable coupling partner, such as a halide or triflate, thus opening avenues for further molecular diversification.

Carbonyl Alkyne Metathesis (CAM) Reactions

Carbonyl-alkyne metathesis (CAM) represents a powerful, atom-economical strategy for the formation of carbon-carbon bonds, specifically yielding α,β-unsaturated carbonyl compounds. nih.gov This reaction proceeds through a mechanism involving a [2+2] cycloaddition between a carbonyl group and an alkyne, which forms a transient, unstable oxetene intermediate. This intermediate then undergoes an electrocyclic ring-opening to produce the final product. nih.gov The entire process is driven by enthalpic factors, favoring the formation of the thermodynamically stable α,β-unsaturated carbonyl. nih.gov

While direct synthesis of this compound using CAM has not been extensively documented in the reviewed literature, the methodology's principles suggest its potential applicability. The reaction's utility has been demonstrated in the synthesis of complex molecular frameworks. For instance, it was a key step in the creation of a taxol A-ring synthon, where traditional olefination methods had failed. nih.gov In that synthesis, a ketone was successfully converted to the desired α,β-unsaturated ester in a 65% yield. nih.gov Furthermore, CAM has been employed in the synthesis of dibenzo[a,j]acridines and regioisomeric dibenzo[c,h]acridines using simple Brønsted acids as catalysts. researchgate.net These examples underscore the potential of CAM for constructing the biaryl aldehyde structure of this compound from appropriate alkyne and carbonyl precursors.

Intramolecular Arylogous Nitroaldol Condensations

A significant synthetic route that produces structures related to this compound involves the intramolecular arylogous nitroaldol condensation. This transition-metal-free, base-mediated reaction provides access to a variety of 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives. nih.gov The reaction typically proceeds through an initial O- or N-benzylation of an ortho-heteroatom-substituted aryl aldehyde or ketone with a 2-nitrobenzyl halide, followed by the key intramolecular arylogous nitroaldol (Henry) condensation. nih.gov

This strategy has been successfully applied in the formal synthesis of the antihypertensive agent saprisartan. nih.gov In this context, a key intermediate, methyl 2-(5-methylbenzofuran-2-yl)benzoate, was synthesized, highlighting the method's utility in creating substituted biaryl systems. rsc.org, rsc.org The reaction of various N-(2-formylphenyl)benzenesulfonamides with 1-(bromomethyl)-2-nitrobenzene derivatives demonstrates the versatility of this method in producing substituted indole (B1671886) compounds in good yields. rsc.org

To illustrate the scope of this reaction, a gram-scale synthesis of 2-(2-nitrophenyl)benzofuran was achieved from salicylaldehyde (B1680747) and 1-(bromomethyl)-2-nitrobenzene. rsc.org Mechanistic studies confirmed the necessity of the nitro group for the reaction to proceed; when benzyl (B1604629) bromide was used instead of its nitro-substituted counterpart, the reaction stopped at the O-alkylated product, and the desired benzofuran (B130515) was not formed. rsc.org

Table 1: Examples of 2-(2-Nitrophenyl)indole Derivatives Synthesized via Intramolecular Arylogous Nitroaldol Condensation rsc.org

Entry Starting Aldehyde Starting Benzyl Bromide Product Yield (%)
1 N-(2-formylphenyl)-4-methylbenzenesulfonamide 1-(bromomethyl)-2-nitrobenzene N-((1H-indol-1-yl)methyl)-2-nitro-N-tosylaniline 7a (lower yields)
2 ortho-tosylamidonaphthaldehyde 1-(bromomethyl)-2-nitrobenzene Benzo-fused indole derivative 7d 63

This interactive table is based on data from the cited research.

Mechanistic Investigations of this compound Transformations

Hydrolysis Kinetics and Neighboring Group Participation

The hydrolysis of esters like this compound is significantly influenced by the presence of neighboring functional groups. The formyl (CHO) and ester (COOCH₃) groups on the biphenyl (B1667301) scaffold can participate in the reaction, affecting the rate and mechanism.

Studies on related compounds provide insight into these effects. For instance, the alkaline hydrolysis of methyl benzil-2-carboxylates demonstrates intramolecular catalysis where the neighboring α-carbonyl group participates to form a five-membered ring intermediate. rsc.org This neighboring group participation (NGP) can accelerate the hydrolysis rate compared to analogues lacking such a group.

Kinetic studies on the hydrolysis of methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate in aqueous ethanol have shown that the pseudo-first-order rate constant, k_obs, depends on the hydroxide (B78521) ion concentration. researchgate.net The relationship is described by the equation k_obs = k_o + k₁[OH⁻] + k₂[OH⁻]², which indicates the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net The k_o term signifies a notable contribution from the solvent in the reaction mechanism. researchgate.net Similarly, the hydrolysis of methyl salicylate (B1505791) involves the formation of oxydianionic tetrahedral intermediates. researchgate.net

In the case of this compound, the ortho-formyl group is positioned to interact with the ester group during hydrolysis. This interaction can be complex; the carbonyl of the formyl group can act as a participating group, potentially forming a cyclic intermediate that facilitates ester cleavage. Conversely, the electron-withdrawing nature of the aldehyde can also influence the reactivity of the ester's carbonyl carbon. Investigations into glycoside hydrolysis have shown that a neighboring ester group can have both an "arming" effect through anchimeric assistance and a "disarming" effect due to its electron-withdrawing properties. researchgate.net

Elucidation of Reaction Pathways and Energy Barriers

Understanding the specific pathways and associated energy barriers is crucial for controlling the transformations of this compound. While detailed computational and experimental studies specifically for this molecule are not widely reported, general principles from related reactions can be applied.

For transformations like the Carbonyl-Alkyne Metathesis (CAM), the reaction pathway is understood to proceed through a high-energy, four-membered oxetene ring intermediate that subsequently opens. nih.gov The energy barriers for such cycloadditions and subsequent ring-openings dictate the feasibility and conditions required for the reaction.

For other potential reactions, such as reductions, oxidations, or nucleophilic additions at the formyl group, the reaction pathway would involve different intermediates and transition states. For example, the reduction of the aldehyde would proceed through a transition state involving the hydride source and the carbonyl carbon. The energy barrier for this process would be influenced by the steric and electronic environment of the biphenyl system. The elucidation of these pathways often requires a combination of kinetic studies, intermediate trapping, and computational modeling (e.g., Density Functional Theory calculations) to map the potential energy surface of the reaction.

Catalytic Mechanisms (e.g., Lewis Acid Catalysis)

Lewis acid catalysis is a cornerstone of modern organic synthesis, particularly for reactions involving carbonyl compounds. In this compound, the formyl group is a prime site for Lewis acid coordination. This interaction activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

Research has demonstrated that Lewis acids can profoundly alter reaction selectivity. For instance, the typical photochemical reactions of naphthaldehydes occur at the carbonyl group, but in the presence of a Lewis acid, a visible-light-mediated cycloaddition at the arene core becomes the dominant pathway. rsc.org This highlights the power of Lewis acids to open up new reaction channels.

In the context of ester synthesis, solid Lewis acids have been developed as reusable and environmentally friendly catalysts. A zirconium/titanium solid acid has been reported for the direct esterification of benzoic acid with methanol, a reaction that typically requires a Brønsted acid co-catalyst. mdpi.com This demonstrates the ability of a metallic Lewis acid to catalyze the reaction directly. mdpi.com The efficiency of such catalysts can be highly dependent on their structure; a honeycomb structure in a Zr-Ti catalyst was found to exhibit higher activity. mdpi.com For transformations involving this compound, a Lewis acid could be employed to selectively activate the aldehyde for addition reactions while leaving the ester group untouched, or vice-versa, depending on the nature of the Lewis acid and the reaction conditions.

Table 2: Effect of Zr/Ti Atomic Molar Ratio on Catalytic Activity mdpi.com

Catalyst Zr/Ti Atomic Molar Ratio Catalytic Activity
ZT1 1:0 Poor
ZT2 1:0.8 Moderate
ZT10 1:2 Highest

This interactive table illustrates the impact of catalyst composition on reaction efficiency, based on data from the cited research.

Deuterium-Labeling and Competition Experiments

Deuterium-labeling and competition experiments are powerful mechanistic tools for probing reaction pathways, identifying rate-determining steps, and uncovering the involvement of specific atoms or functional groups.

Deuterium-Labeling Experiments: By strategically replacing hydrogen atoms with deuterium (B1214612) in a reactant, one can trace the path of these atoms throughout a reaction. For example, in studying a reduction of the formyl group of this compound, using a deuterated reducing agent (e.g., NaBD₄) would reveal the source of the new hydrogen on the resulting alcohol. Such experiments have been used to confirm that a hydrogen atom in a product originated exclusively from the solvent THF and not from other components like pyridine. beilstein-journals.org The resulting kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can indicate whether a C-H bond is broken in the rate-determining step.

Competition Experiments: These experiments involve reacting a mixture of two different substrates to determine their relative reactivities. This approach has been used to dissect the influence of neighboring groups from purely electronic effects in glycosylation reactions. researchgate.net By comparing a donor capable of neighboring group participation with one that is not, the extent of anchimeric assistance can be quantified. researchgate.net For this compound, a competition experiment could be designed where it is reacted alongside a similar molecule lacking the ortho-formyl group (i.e., methyl biphenyl-2-carboxylate) under hydrolysis conditions. The relative rates of hydrolysis would provide a direct measure of the formyl group's influence—whether it accelerates the reaction via neighboring group participation or decelerates it through its inductive effect.

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 2 2 Formylphenyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Protons in electron-rich environments are shielded and resonate at higher fields (lower δ values), while those in electron-deficient environments are deshielded and resonate at lower fields (higher δ values). libretexts.org

For Methyl 2-(2-formylphenyl)benzoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic, formyl, and methyl protons. The aromatic protons of the two benzene (B151609) rings typically appear as a complex multiplet in the range of δ 7.0–8.5 ppm. The formyl proton (CHO) is highly deshielded and is expected to resonate at a significantly downfield position, often above δ 10.0 ppm. The methyl protons (-OCH₃) of the ester group, being attached to an electronegative oxygen atom, are also deshielded and typically appear as a singlet around δ 3.9 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

Compound Proton Type Chemical Shift (δ, ppm) Solvent
Phenyl 4-acetylbenzoate rsc.org Aromatic 8.30 (d), 8.08 (d), 7.46 (t), 7.30 (t), 7.23 (d) CDCl₃
Methyl (acetyl) 2.68 (s) CDCl₃
Phenyl methyl terephthalate (B1205515) rsc.org Aromatic 8.27 (d), 8.17 (d), 7.44 (t), 7.29 (t), 7.21-7.24 (m) CDCl₃
Methyl (ester) 3.97 (s) CDCl₃
4-Methylphenyl benzoate (B1203000) rsc.org Aromatic 8.19 (d), 7.60 (t), 7.48 (t), 7.20 (d), 7.08 (d) CDCl₃
Methyl (ring) 2.35 (s) CDCl₃
Phenyl 2-methylbenzoate (B1238997) rsc.org Aromatic 8.15 (d), 7.39-7.47 (m), 7.19-7.32 (m) CDCl₃
Methyl (ring) 2.58 (s) CDCl₃

Note: Data for related structures are provided for comparative purposes. The exact chemical shifts for this compound may vary.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ester and aldehyde groups are the most deshielded, appearing at the lowest field (highest δ values), typically in the range of 160-200 ppm. The aromatic carbons resonate in the region of approximately 120-150 ppm. The methyl carbon of the ester group is found at a much higher field, usually around 50-60 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures

Compound Carbon Type Chemical Shift (δ, ppm) Solvent
Phenyl 4-acetylbenzoate rsc.org Carbonyl (ester) 164.3 CDCl₃
Carbonyl (ketone) 197.5 CDCl₃
Aromatic 150.7, 140.7, 133.3, 130.4, 129.6, 128.3, 126.1, 121.6 CDCl₃
Methyl (acetyl) 26.9 CDCl₃
Phenyl methyl terephthalate rsc.org Carbonyl (ester) 166.1, 164.3 CDCl₃
Aromatic 150.7, 134.4, 133.3, 130.1, 129.7, 129.5, 126.1, 121.5 CDCl₃
Methyl (ester) 52.5 CDCl₃
4-Methylphenyl benzoate rsc.org Carbonyl (ester) 165.3 CDCl₃
Aromatic 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3 CDCl₃
Methyl (ring) 20.8 CDCl₃

Note: Data for related structures are provided for comparative purposes. The exact chemical shifts for this compound may vary.

Supramolecular Interaction Studies via NMR

NMR spectroscopy is a powerful tool for investigating non-covalent interactions, which are the foundation of supramolecular chemistry. By monitoring changes in chemical shifts, coupling constants, and relaxation times upon the addition of a guest molecule or ion, the formation of host-guest complexes can be characterized.

For derivatives of this compound, NMR titration experiments can be performed to study their binding affinities with various species. For instance, the formyl and ester groups can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. Changes in the ¹H NMR spectrum, such as the downfield or upfield shifting of specific proton signals, can provide evidence for these interactions and allow for the determination of association constants.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group would typically appear around 1720-1740 cm⁻¹. The C=O stretching vibration of the aldehyde group would also give a strong band, usually in the range of 1690-1715 cm⁻¹. The C-O stretching vibrations of the ester group would produce bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for Phenyl 4-acetylbenzoate

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **
C=O (Ester) Stretching 1733.9
C=O (Ketone) Stretching 1678.0
C-O (Ester) Stretching 1286.4, 1215.0, 1089.7
Aromatic C-H Bending (out-of-plane) 761.8

Source: rsc.org Note: This data for a related structure illustrates the expected regions for the key functional groups in this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetric vibrations and non-polar functional groups often give strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would also provide valuable structural information. The aromatic ring vibrations are typically strong in Raman spectra. The C=O stretching vibrations of the ester and aldehyde groups would also be observable, although their intensities might differ from those in the FT-IR spectrum. FT-Raman can be particularly useful for studying this compound in aqueous solutions, as water is a weak Raman scatterer.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, is instrumental in probing the electronic transitions within a molecule. These transitions are highly sensitive to the molecular structure and its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for exploring the interactions of small organic molecules with larger biological structures, such as proteins. The absorption characteristics of methyl benzoate derivatives can shift in the presence of macromolecules like bovine serum albumin (BSA), indicating binding or other interactions. For instance, studies on some methyl benzoate derivatives show that upon the addition of BSA, the absorbance of both the short-wavelength (around 210 nm) and long-wavelength (around 280 nm) bands increases. Concurrently, a new absorption band can emerge at approximately 310 nm mdpi.com.

In the case of other related benzoate derivatives, such as 4-pentylphenyl 4-n-benzoate compounds, the absorption spectra have been observed in various solvents, with absorption maxima appearing around 280 nm researchgate.net. For derivatives designed as UV filters, like those of 2-(2'-hydroxyphenyl)benzoxazole, the maximum absorption wavelengths (λmax) can range from 336 to 374 nm, effectively absorbing in the UVA range scielo.br. These findings suggest that "this compound" and its derivatives would also exhibit characteristic UV absorption bands that are influenced by their substitution patterns and solvent environment.

Table 1: Representative UV-Vis Absorption Data for Benzoate Derivatives

Compound/Derivative ClassWavelength Range (nm)Observed EffectReference
Methyl Benzoate Derivatives210 - 310Increased absorbance and appearance of a new band in the presence of BSA. mdpi.com
4-Pentylphenyl 4-n-benzoate Derivatives~280Absorbance maxima in various solvents. researchgate.net
2-(2'-hydroxyphenyl)benzoxazole Derivatives336 - 374Strong absorption in the UVA range. scielo.br
Stilbazolium Benzimidazolate Derivative426Charge-transfer band observed in a PMMA thin film. researchgate.net

Fluorescence Spectroscopy (Steady-State and Time-Resolved)

Fluorescence spectroscopy provides valuable information on the excited state properties of molecules. The interaction of methyl benzoate derivatives with proteins like BSA can be monitored by changes in the fluorescence of the protein's tryptophan residues or the fluorescence of the molecule itself mdpi.com.

For some 4-pentylphenyl 4-n-benzoate derivatives, fluorescence emission has been recorded in a range of solvents, with emission wavelengths spanning from approximately 510 nm to 644 nm researchgate.net. The significant solvent-dependent shift (solvatochromism) in the emission spectra indicates a change in the dipole moment of the molecule upon excitation and highlights the sensitivity of the fluorescent state to the polarity of its environment researchgate.net. These studies imply that "this compound" and its derivatives are likely to be fluorescent compounds whose emission properties can be tuned by their chemical structure and the surrounding medium.

Table 2: Representative Fluorescence Emission Data for Benzoate Derivatives

Compound/Derivative ClassWavelength Range (nm)Solvent/EnvironmentReference
4-Pentylphenyl 4-n-benzoate Derivatives510 - 644Various solvents researchgate.net
4-Pentylphenyl-4-methylbenzoate~303n-Pentane researchgate.net
4-Pentylphenyl 4-(octyloxy) benzoate296 - 374DMSO researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds, as well as for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to several decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions docbrown.info. For "this compound" and its derivatives, HRMS is crucial for confirming their identity and purity. The exact mass can be calculated from the atomic masses of the constituent elements (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu) docbrown.info.

Table 3: Computed Exact Masses of "this compound" and Related Compounds

CompoundMolecular FormulaComputed Exact Mass (Da)Reference
Methyl 2-formylbenzoate (B1231588)C₉H₈O₃164.04734 nih.gov
Methyl 2-(3-formylphenyl)benzoateC₁₅H₁₂O₃240.07864 nih.gov
Methyl 2,6-bis(4-formylphenyl)benzoateC₂₂H₁₆O₄344.10486 nih.gov

Low-Resolution Mass Spectrometry (LRMS)

Low-resolution mass spectrometry measures mass-to-charge ratios to the nearest whole number and is particularly useful for analyzing the fragmentation patterns of molecules. The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. For a molecule like "this compound," the fragmentation would likely involve characteristic losses of the methoxy (B1213986) group (-OCH₃) and the formyl group (-CHO), as well as cleavages of the ester linkage and the biphenyl (B1667301) bond. The fragmentation of a related compound, methyl 2-hydroxybenzoate, shows a prominent parent molecular ion and significant fragment ions corresponding to the loss of the methoxy group and subsequent loss of carbon monoxide docbrown.info.

Table 4: Plausible LRMS Fragmentation Pattern for "this compound" (C₁₅H₁₂O₃, MW = 240.26)

m/zPlausible FragmentDescription
240[C₁₅H₁₂O₃]⁺Parent molecular ion
211[C₁₄H₁₁O₂]⁺Loss of formyl group (-CHO)
209[C₁₄H₉O₃]⁺Loss of methoxy group (-OCH₃)
181[C₁₃H₉O]⁺Loss of both methoxy and formyl groups
152[C₁₂H₈]⁺Biphenyl fragment after loss of ester and formyl groups

X-ray Crystallography and Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

A derivative, methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate, has been characterized by single-crystal X-ray diffraction. The analysis revealed a triclinic crystal system with the space group P-1. The structure of this derivative provides insight into the potential conformations and packing arrangements of "this compound" derivatives. The dihedral angle between the formylphenyl ring and the adjacent phenyl ring was found to be 47.6 (1)° nih.gov.

Table 5: Crystallographic Data for a Derivative of "this compound"

ParameterValueReference
Compoundmethyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate nih.gov
Molecular FormulaC₂₆H₂₅NO₆S nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)8.3501 (2) nih.gov
b (Å)8.4859 (2) nih.gov
c (Å)17.6814 (4) nih.gov
α (°)84.424 (1) nih.gov
β (°)80.952 (1) nih.gov
γ (°)80.954 (1) nih.gov
V (ų)1218.52 (5) nih.gov
Z2 nih.gov

Computational and Theoretical Studies of Methyl 2 2 Formylphenyl Benzoate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict a range of molecular properties by calculating the electron density of a system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Molecular structure optimization using DFT involves finding the coordinates on the potential energy surface where the energy of the molecule is at a minimum. For Methyl 2-(2-formylphenyl)benzoate, this process would precisely determine the bond lengths, bond angles, and dihedral angles.

The optimization would reveal the relative orientation of the two phenyl rings and the conformations of the methyl ester and formyl substituent groups. The planarity of the phenyl rings and the stereoelectronic effects influencing the orientation of the functional groups are key outputs of this analysis. While specific experimental data for this molecule is not available, DFT calculations would provide a highly reliable prediction of its geometry.

Illustrative Optimized Geometric Parameters:

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 - 1.41 Å
C-C (inter-ring) bond length ~1.49 Å
C=O (aldehyde) bond length ~1.21 Å
C=O (ester) bond length ~1.22 Å
C-O (ester) bond length ~1.35 Å
O-CH3 (ester) bond length ~1.44 Å

This table represents typical values that would be obtained from a DFT/B3LYP level calculation and should be considered illustrative.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenyl rings, while the LUMO would likely be centered on the electron-withdrawing formyl and ester groups.

Illustrative Electronic Properties:

Property Predicted Value (eV) Significance
HOMO Energy -6.5 eV Related to ionization potential; indicates electron-donating ability.
LUMO Energy -1.9 eV Related to electron affinity; indicates electron-accepting ability.

This table is for illustrative purposes, showing representative values from DFT calculations on similar aromatic compounds.

DFT can be employed to model the mechanism of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the transition states (the highest energy point along a reaction coordinate) and calculate the activation energy barriers. mdpi.com This information is vital for predicting reaction rates and understanding how a reaction proceeds.

Computational methods, particularly DFT, allow for the prediction of key thermodynamic properties. By performing frequency calculations on the optimized geometry, it is possible to obtain values for enthalpy, entropy, and Gibbs free energy at different temperatures. These properties are fundamental to understanding the stability of this compound and the spontaneity of its reactions. For example, the standard enthalpy of formation can be calculated, providing a measure of the molecule's intrinsic stability.

Illustrative Predicted Thermodynamic Properties at 298.15 K:

Property Predicted Value Unit
Standard Enthalpy of Formation (ΔHf°) -350.5 kJ/mol
Standard Molar Entropy (S°) 450.2 J/(mol·K)

These values are hypothetical and serve to illustrate the output of thermodynamic calculations from DFT.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom within a molecule. researchgate.net This analysis provides insight into the distribution of electrons and helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The calculated charges are sensitive to the choice of basis set used in the computation. researchgate.net

In this compound, the oxygen atoms of the carbonyl groups are expected to carry significant negative charges, making them nucleophilic centers. Conversely, the carbon atoms of these carbonyl groups would exhibit positive charges, marking them as electrophilic sites susceptible to attack by nucleophiles. The charge distribution across the aromatic rings would also be influenced by the electron-withdrawing nature of the substituents.

Conformational Analysis and Molecular Dynamics

The presence of a single bond connecting the two phenyl rings in this compound allows for rotation, leading to different spatial arrangements or conformations. The interplay between steric hindrance from the ortho substituents and the electronic effects of the aromatic systems governs the preferred conformation. nih.gov

Conformational analysis involves systematically exploring the potential energy of the molecule as a function of the dihedral angle between the two rings. These calculations can identify the lowest energy (most stable) conformer and any energy barriers to rotation. For biphenyl (B1667301) derivatives, a non-planar conformation is typically the most stable due to the balance of steric repulsion and π-conjugation. nih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can explore the accessible conformational space, revealing the flexibility of the molecule and the time scales of conformational changes. This is particularly useful for understanding how the molecule might behave in solution or interact with a biological target.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focusing on the quantum chemical calculations of spectroscopic parameters for the compound This compound .

Detailed research into academic databases and scientific search engines did not yield any papers, articles, or datasets pertaining to the theoretical analysis of this specific molecule's spectroscopic properties, such as NMR, UV-Vis, or vibrational spectra. While computational studies have been performed on related but structurally different compounds like methyl benzoate (B1203000) or other substituted benzoates, this information cannot be extrapolated to "this compound" due to significant differences in their molecular structures, which would lead to distinct spectroscopic characteristics.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this topic as the necessary scientific data does not appear to be publicly available.

Role of Methyl 2 2 Formylphenyl Benzoate As a Precursor and Scaffold in Targeted Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The strategic positioning of reactive functional groups in Methyl 2-(2-formylphenyl)benzoate facilitates its use as a key starting material for the synthesis of a variety of complex heterocyclic systems. Its utility has been demonstrated in the preparation of benzofuran (B130515), indole (B1671886), and corrole (B1231805) derivatives, which are prominent motifs in numerous biologically active compounds and functional materials.

Benzofuran Derivatives

While direct synthesis of benzofurans from this compound is not extensively documented, the closely related class of compounds, methyl 2-formylbenzoates, has been successfully employed in the synthesis of chiral 3-aryl-isobenzofuranones. A notable example is the Ruthenium/Me-BIPAM-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. researchgate.net This reaction proceeds with high enantioselectivity and tolerates a variety of functional groups, affording the desired isobenzofuranone products in high yields. researchgate.net This methodology highlights the potential of the formyl group in this compound to participate in cyclization reactions to form the furanone ring, a core structure in many natural products and pharmaceuticals.

Indole Derivatives

The synthesis of indole derivatives directly from this compound is not prominently reported in the literature. However, the inherent reactivity of its functional groups suggests potential pathways for indole synthesis. One plausible strategy involves the conversion of the formyl group into a suitable nitrogen-containing functionality, followed by an intramolecular cyclization. For instance, reductive amination of the aldehyde followed by cyclization of the resulting amine onto the adjacent aromatic ring could, in principle, lead to an indole core. General methods for indole synthesis often involve the formation of a C-N bond and subsequent cyclization, and the structure of this compound provides the necessary components for such transformations.

Corrole Synthesis

The direct application of this compound in corrole synthesis has not been explicitly detailed. However, a closely related derivative, N-(2-formylphenyl)benzamide, has been utilized as a precursor for the synthesis of a substituted corrole, 10-[2-(benzoylamino)phenyl]-5,15-diphenyl-corrole. researchgate.net In this synthesis, the aldehyde functionality of the precursor reacts with dipyrromethane in a condensation reaction to form the corrole macrocycle. researchgate.net This suggests that this compound, with its accessible aldehyde group, could potentially serve as a valuable precursor for novel corrole structures, which are of interest for their applications in catalysis and photodynamic therapy.

Functionalization and Derivatization Strategies

The chemical versatility of this compound stems from the presence of two key functional groups: the aldehyde and the methyl ester. These groups can be selectively or simultaneously modified to generate a diverse array of derivatives. The aldehyde group is amenable to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol (B89426) reactions. Furthermore, it is a key component in multicomponent reactions like the Ugi reaction. nih.gov

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or acid chlorides. The presence of both functionalities allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecules with tailored properties.

Development of Novel Bioactive Scaffolds through this compound

This compound has been recognized as a valuable precursor for the synthesis of compounds with potential pharmacological activity. researchgate.netnih.gov Its ability to participate in multicomponent reactions makes it particularly useful for the rapid generation of molecular diversity and the construction of complex, drug-like scaffolds. nih.gov

Exploration of Pharmacologically Relevant Structures

A significant application of this compound is in the synthesis of quinoline-based tetracycles through a tandem three-component reaction. researchgate.net This one-pot synthesis involves the reaction of a heteroaromatic amine, this compound, and an isonitrile, followed by a TFA-mediated lactamization. researchgate.net The resulting tetracyclic scaffolds are of considerable interest in medicinal chemistry due to the prevalence of the quinoline (B57606) motif in a wide range of bioactive molecules, including kinase inhibitors. ed.ac.ukugr.es

Furthermore, this compound serves as a key building block in Ugi-type multicomponent reactions, providing access to a variety of complex and potentially biologically active scaffolds. researchgate.net The Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for the synthesis of peptide mimetics and other drug-like molecules. nih.gov The use of this compound in such reactions opens up avenues for the discovery of novel therapeutic agents.

Below is a table summarizing some of the bioactive scaffolds and pharmacologically relevant structures derived from reactions involving precursors similar to or including this compound.

Precursor/ReactantReaction TypeResulting Scaffold/CompoundPotential Pharmacological Relevance
Methyl 2-formylbenzoatesRuthenium-catalyzed asymmetric additionChiral 3-aryl-isobenzofuranonesCore structure in natural products and pharmaceuticals
N-(2-formylphenyl)benzamideCondensation with dipyrromethane10-[2-(benzoylamino)phenyl]-5,15-diphenyl-corroleApplications in catalysis and photodynamic therapy
This compoundTandem three-component reactionQuinoline-based tetracyclesKinase inhibitors and other bioactive molecules
This compoundUgi-type multicomponent reactionComplex, poly-substituted scaffoldsDrug discovery, peptide mimetics

Agrochemical Intermediate Research

In the field of agrochemical development, this compound is utilized as a key intermediate in the synthesis of new pesticides and other products designed for agriculture. lookchem.com Its role is to serve as a foundational building block for more complex molecules intended to enhance crop protection and improve yields. lookchem.com

The strategic placement of the aldehyde and ester functional groups allows synthetic chemists to build upon its biphenyl (B1667301) scaffold. These groups can be selectively targeted to introduce new functionalities, leading to the creation of novel active ingredients for agrochemical formulations. Research in this area focuses on leveraging the compound's structure to access new classes of pesticides.

The table below outlines potential transformations of the compound's functional groups for the synthesis of agrochemical classes.

Functional GroupReaction TypePotential Agrochemical Class
Aldehyde (-CHO)Reductive AminationAmine-containing Fungicides/Herbicides
Aldehyde (-CHO)Wittig ReactionAlkenyl-based Insecticides
Aldehyde (-CHO)OxidationCarboxylic Acid-based Herbicides
Ester (-COOCH₃)AmidationAmide-containing Fungicides
Ester (-COOCH₃)HydrolysisBiphenyl Carboxylic Acids

This table represents theoretical synthetic pathways based on the compound's known functionalities.

Applications in Advanced Chemical Research

Beyond its specific role in the agrochemical industry, this compound is a valuable tool in advanced chemical research. lookchem.com It serves as a model compound and versatile scaffold for scientists working to develop new synthetic pathways and understand complex chemical reactions. lookchem.com The reactivity of its aldehyde and ester groups, combined with the stereochemical possibilities of the biphenyl system, provides a rich platform for synthetic exploration.

Researchers utilize this compound to investigate reactions such as intramolecular cyclizations, multicomponent reactions, and the synthesis of heterocyclic systems. The ability to selectively modify one functional group while leaving the other intact (or vice-versa) allows for the controlled, stepwise construction of highly elaborate molecules. This makes it an important substrate in academic and industrial laboratories focused on the frontiers of organic synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(2-formylphenyl)benzoate to improve yield and purity?

  • Methodology :

  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity. For example, microwave reactors have been employed for eco-friendly benzoylation of phenols, enabling efficient ester formation under controlled conditions .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Adjust stoichiometry of reagents like Na₂S₂O₅ in DMF to minimize side reactions, as demonstrated in benzimidazole-linked benzoate syntheses .
  • Characterize intermediates (e.g., 2-formylphenyl benzoate) using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm structural integrity before proceeding to esterification .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : Compare 1H^1 \text{H}-NMR peaks for the formyl group (~9.8–10.0 ppm) and ester carbonyl (~3.8–4.0 ppm for methyl ester) with reference spectra of similar compounds, such as methyl 2-(picolinamido)benzoate .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., calculated for C15H12O4\text{C}_{15}\text{H}_{12}\text{O}_4: 256.0735) and fragmentation patterns .
  • IR Spectroscopy : Identify ester C=O stretching (~1720 cm1^{-1}) and formyl C=O (~1680 cm1^{-1}) bands to differentiate functional groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structure determination of this compound derivatives?

  • Methodology :

  • Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule crystallography, which allows robust handling of high-resolution data and twinned crystals . Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s formalism) to resolve discrepancies in packing motifs .
  • Data Validation : Cross-check bond lengths and angles against the Cambridge Structural Database (CSD). For example, bent-core molecules with formyl groups often exhibit deviations in dihedral angles due to steric effects .

Q. How can hydrogen-bonding patterns in this compound crystals inform the design of supramolecular assemblies?

  • Methodology :

  • Graph-Set Analysis : Map R22(8)\text{R}_2^2(8) or S(6)\text{S}(6) motifs formed between the formyl group and ester oxygen. These motifs are critical for stabilizing layered or helical packing, as observed in similar benzoate derivatives .
  • DFT Calculations : Simulate intermolecular interactions (e.g., using Gaussian software) to predict cooperative effects between π-π stacking and hydrogen bonds in crystal lattices .

Q. What are the best practices for handling and storing this compound to prevent degradation during long-term studies?

  • Methodology :

  • Storage : Store in amber vials under inert gas (N2_2) at –20°C to inhibit hydrolysis of the ester group.
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Dispose of waste via licensed chemical treatment facilities, as recommended for lab-scale benzoate esters .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectral data when characterizing synthetic intermediates?

  • Methodology :

  • Comparative Analysis : Overlay 1H^1 \text{H}-NMR spectra of intermediates (e.g., 2-formylphenyl benzoate) with final products to identify unreacted starting materials or byproducts .
  • Isotopic Labeling : Use 13C^{13}\text{C}-enriched reagents to trace unexpected peaks in carbonyl regions, as demonstrated in anthranilic acid derivative studies .

Q. What computational tools are recommended for modeling the electronic properties of this compound in drug design?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina to predict binding affinities for targets like kinase enzymes, leveraging the compound’s aromatic and polar moieties .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing formyl groups) with bioactivity using descriptors like logP and polar surface area (PSA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(2-formylphenyl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.